(2-Hydroxyphenyl)phosphine: Technical Guide & Application Note
(2-Hydroxyphenyl)phosphine: Technical Guide & Application Note
The following technical guide details the properties, synthesis, and applications of (2-Hydroxyphenyl)phosphine (CAS 78956-29-3).
[1][2][3][4]
Executive Summary
(2-Hydroxyphenyl)phosphine (also known as 2-phosphinophenol ) is a bifunctional organophosphorus intermediate featuring a primary phosphine (
Unlike tertiary phosphines (e.g., triphenylphosphine), this compound possesses two reactive P-H bonds, making it a versatile building block for P-chiral ligand synthesis and a precursor for "soft-hard" P,O-donor ligands used in ethylene oligomerization catalysis.[1][2][3] Researchers must handle this compound with extreme caution due to the high air sensitivity and pyrophoric potential typical of primary arylphosphines.[3][4]
Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]
| Property | Detail |
| Chemical Name | (2-Hydroxyphenyl)phosphine |
| Synonyms | 2-Phosphinophenol; o-Phosphinophenol; 2-Hydroxy-1-phosphinobenzene |
| CAS Number | 78956-29-3 |
| Molecular Formula | |
| Molecular Weight | 126.10 g/mol |
| Structure | Benzene ring substituted at 1-position with |
| Physical State | Low-melting solid or viscous oil (tends to crystallize upon standing).[1][3] |
| Air Sensitivity | High (Pyrophoric potential).[1][2][3] Rapidly oxidizes to phosphine oxides or phosphinic acids upon air exposure.[1][3] |
| Solubility | Soluble in THF, diethyl ether, toluene, and dichloromethane.[2][3] Reacts with protic solvents (alcohols) under oxidative conditions.[1][2][3] |
| pKa | Phenolic OH: ~10 (modified by ortho- |
Synthesis & Production Protocols
The synthesis of (2-hydroxyphenyl)phosphine is challenging due to the sensitivity of the
Method A: Reduction of Diethyl (2-hydroxyphenyl)phosphonate
This is the industry-standard route for laboratory-scale preparation, ensuring high yield and purity if air-free techniques are strictly followed.[1][2][4]
Reaction Scheme:
-
Precursor: Diethyl (2-hydroxyphenyl)phosphonate (CAS 69646-14-6).[1]
-
Reagent: Lithium Aluminum Hydride (
).[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen/argon inlet.
-
Charging: Charge the flask with
(3.0 equivalents) suspended in anhydrous THF at 0°C. -
Addition: Dissolve diethyl (2-hydroxyphenyl)phosphonate in THF and add dropwise to the
suspension. The rate should control the exotherm.[4]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the
and bonds. -
Quench: Cool to 0°C. Carefully quench with degassed water or saturated
solution (Argon sparged). Caution: Evolution ofngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> gas.[1][3][4] -
Isolation: Filter the aluminum salts under inert atmosphere. Dry the filtrate over
and concentrate in vacuo. -
Purification: Distillation under high vacuum or recrystallization from degassed pentane/ether.[1][3]
Visualization: Synthetic Pathway
[1][2][3][5]
Reactivity Profile
The compound's utility stems from its dual nucleophilic sites (P and O).[1][3]
1,3-Benzoxaphosphole Formation (Cyclization)
The most significant application of CAS 78956-29-3 is its condensation with carbonyls or imidoyl chlorides to form benzoxaphospholes—phosphorus analogues of benzoxazoles.[1][2][3][4]
-
Mechanism: The primary phosphine attacks the electrophilic carbon (carbonyl/imidoyl), followed by intramolecular cyclization by the hydroxyl group.[2][3][4]
-
Application: These heterocycles are used as fluorescent dyes and rigid ligands in catalysis.[1][3]
Coordination Chemistry (P,O-Ligands)
(2-Hydroxyphenyl)phosphine acts as a bidentate ligand.[1][2][3][4]
-
Soft-Hard Mismatch: The soft phosphorus atom and hard oxygen atom create a hemilabile coordination environment.[1]
-
Catalysis: Nickel(II) complexes of this ligand are highly active for ethylene oligomerization (Shell Higher Olefin Process analogues).[1][2][3] The anionic oxygen anchors the metal, while the phosphine modulates reactivity.[3][4]
Hydrophosphination
The P-H bonds react with aldehydes (e.g., formaldehyde, benzaldehyde) to form
-
Reaction:
.[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Utility: Precursors for water-soluble phosphines (e.g., hydroxymethyl derivatives).[1][2][3]
Visualization: Reactivity Flow
[1][2][3][5][11]
Safety & Handling Protocols
Warning: Primary arylphosphines are pyrophoric or spontaneously combustible in air.[1][3]
-
Inert Atmosphere: All manipulations must occur in a glovebox (
ppmngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> ) or using strict Schlenk techniques.[1][3][4] -
Storage: Store under Argon at
. -
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphonic acid/oxide derivatives.[1][3]
-
Toxicity: Assume high toxicity (analogous to phenylphosphine). Use distinct P-H bond odor (garlic/rotten fish) as a warning sign of exposure.[1][2][3]
References
-
Heinicke, J., et al. (2000).[2][3] "Nickel Chelate Complexes of 2-Alkylphenylphosphanylphenolates: Synthesis, Structural Investigation and Use in Ethylene Polymerization." European Journal of Inorganic Chemistry, 2000(3), 431–440.[2][3]
-
Casteel, D. A., & Peri, S. P. (1991).[2][3] "Synthesis of diethyl (2-hydroxyphenyl)phosphonate." Synthesis, 1991(9), 691–693.[2][3] [1][2][3]
-
Wu, S., Deligonul, N., & Protasiewicz, J. D. (2013).[2][3] "An unusually unstable ortho-phosphinophenol and its use to prepare benzoxaphospholes having enhanced air-stability."[1][5] Dalton Transactions, 42, 14801-14805.[2][3][4]
-
Heinicke, J., & Jux, U. (1999).[2][3] "Organonickel complexes of secondary 2-phosphinophenol derivatives." Inorganic Chemistry Communications, 2(2), 55–56.[2][3] [1][2][3]
-
Ekstrom, Z. T., et al. (2020).[2][3] "Synthesis and structural characterization of two rotationally flexible bis(benzoxaphosphole)s." Phosphorus, Sulfur, and Silicon and the Related Elements, 195.[2][3][4] [1][2][3]
Sources
- 1. 3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | C17H17NO2 | CID 5331296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sioc-journal.cn [sioc-journal.cn]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US4212831A - Process for producing triphenylphosphine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
